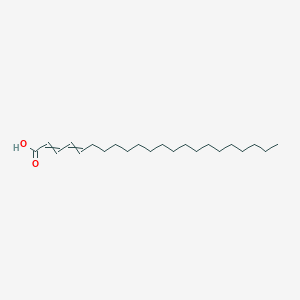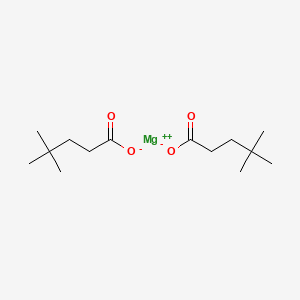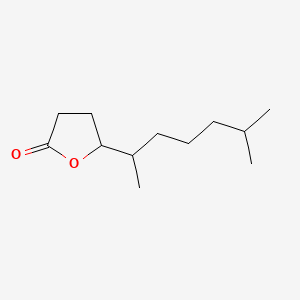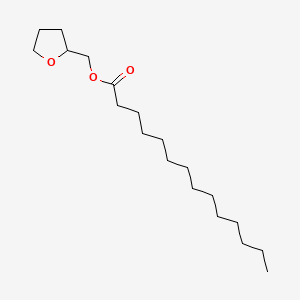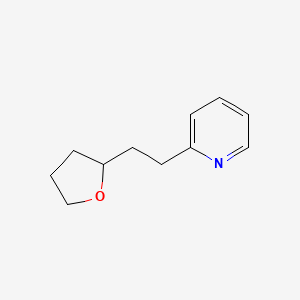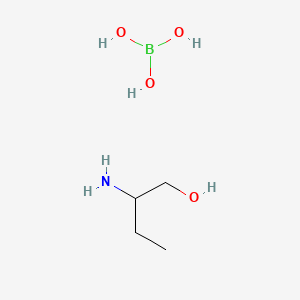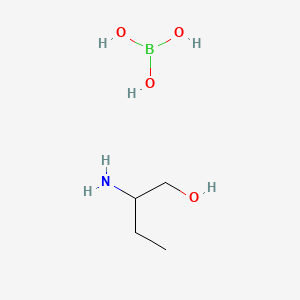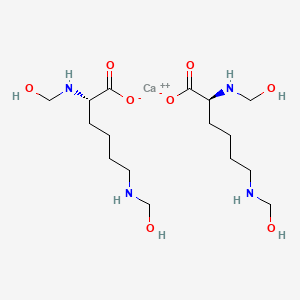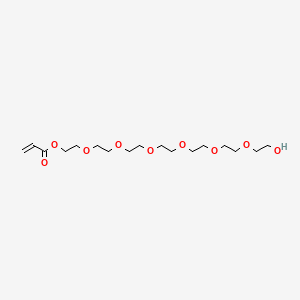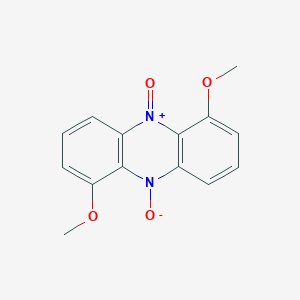
Phenazine, 1,6-dimethoxy-, 5,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazine, 1,6-dimethoxy-, 5,10-dioxide is a chemical compound with the molecular formula C14H12N2O4. It belongs to the class of phenazines, which are nitrogen-containing heterocyclic compounds. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenazine, 1,6-dimethoxy-, 5,10-dioxide typically involves the oxidation of phenazine derivatives. One common method includes the treatment of phenazin-1-ol 5,10-oxide with m-perchlorobenzoic acid in benzene, which enhances the yield of the 5,10-dioxide product . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phenazine, 1,6-dimethoxy-, 5,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different phenazine derivatives.
Substitution: Substitution reactions can occur at the methoxy groups or the phenazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-perchlorobenzoic acid and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and solvents like benzene or ethanol to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized phenazine derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
Phenazine, 1,6-dimethoxy-, 5,10-dioxide has a wide range of scientific research applications:
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of Phenazine, 1,6-dimethoxy-, 5,10-dioxide involves its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce cell death, making the compound effective against certain cancer cells and pathogens . The molecular targets and pathways involved include the disruption of cellular redox balance and interference with DNA replication and repair mechanisms.
Comparación Con Compuestos Similares
Phenazine, 1,6-dimethoxy-, 5,10-dioxide can be compared with other phenazine derivatives such as:
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide): Known for its potent cytotoxic properties against acute myeloid leukemia cells.
Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide): Exhibits similar biological activities but with different substituents affecting its potency and selectivity.
These compounds share the phenazine core structure but differ in their substituents, which influence their chemical reactivity and biological activities. This compound is unique due to its specific methoxy and dioxide functional groups, which contribute to its distinct properties and applications.
Propiedades
Número CAS |
13925-11-6 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
1,6-dimethoxy-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C14H12N2O4/c1-19-11-7-3-5-9-13(11)15(17)10-6-4-8-12(20-2)14(10)16(9)18/h3-8H,1-2H3 |
Clave InChI |
OGNXLFBCXQYFDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N(C3=C([N+]2=O)C(=CC=C3)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



